Chlorothricin

Description

Properties

CAS No. |

34707-92-1 |

|---|---|

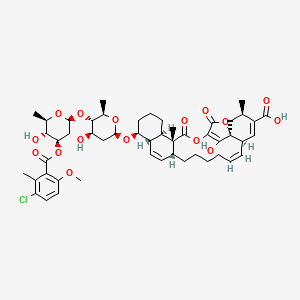

Molecular Formula |

C50H63ClO16 |

Molecular Weight |

955.5 g/mol |

IUPAC Name |

(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |

InChI |

InChI=1S/C50H63ClO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |

InChI Key |

WUXHQHDSSKBJFH-DELKKKATSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |

Canonical SMILES |

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |

Appearance |

White solid |

Synonyms |

(4S,4aS,6aR,11E,12aR,15R,16aS,21aR,21bR)-4-[[4-O-[3-O-(3-chloro-6-methoxy-2-methylbenzoyl)-2,6-dideoxy-β-D-arabino-hexopyranosyl]-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4,4a,6a,7,8,9,10,12a,15,16,21,21a,21b-hexadecahydro-22-hydroxy-15,21a-d |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Biosynthesis of Chlorothricin from Streptomyces antibioticus: A Technical Guide

Abstract

Chlorothricin, a spirotetronate macrolide antibiotic, was first isolated from Streptomyces antibioticus. It exhibits a range of biological activities, including antibacterial and anti-tumor properties. This document provides a comprehensive technical overview of the discovery, biosynthesis, and regulation of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular processes.

Introduction

This compound is a fascinating natural product belonging to the spirotetronate family, characterized by a distinctive pentacyclic aglycone.[1] Its discovery from Streptomyces antibioticus DSM 40725 (also known as Tü 99) opened up a new avenue for antibiotic research.[2][3] The complex structure and potent biological activities of this compound have made its biosynthetic pathway a subject of intense study. This guide delves into the genetic and molecular intricacies of its production, with a focus on the regulatory networks that govern its biosynthesis.

The this compound biosynthetic gene cluster in S. antibioticus spans a significant portion of its chromosome, approximately 101.8 to 122 kilobases, and comprises 35 distinct genes.[4] This cluster orchestrates the synthesis of the three primary building blocks of this compound: D-olivose, 2-methoxy-5-chloro-6-methylsalicyclic acid, and the chlorothricolide core.[5]

Fermentation and Isolation of this compound

The production of this compound is achieved through submerged fermentation of S. antibioticus DSM 40725. The following protocols outline the media and conditions for successful cultivation and subsequent isolation of the target compound.

Media Composition

| Medium Type | Component | Concentration |

| Seed Culture (YEME Medium) | Yeast Extract | 0.3% |

| Tryptone | 0.5% | |

| Malt Extract | 0.3% | |

| Sucrose | 34% | |

| MgCl₂ | 5 mM | |

| Glucose | 1% | |

| Glycine | 0.5% | |

| Production Medium | Cold Pressed Soybean Flour | 2% |

| Mannitol | 2% | |

| CaCO₃ | 0.2% | |

| Solid Medium (MS Agar) | Soybean Flour | 2% |

| Mannitol | 2% | |

| Agar | 2% |

Fermentation Protocol

-

Seed Culture Preparation: Inoculate a spore suspension of S. antibioticus DSM 40725 into a 250 mL flask containing 50 mL of YEME medium.

-

Incubate the seed culture for 48 hours at 28°C on a rotary shaker at 220 rpm.

-

Production Culture: Inoculate the seed culture into the fermentation medium.

-

Incubate the production culture at 28°C for 7 days.

Isolation and Purification Protocol

-

Extraction: Harvest the culture and extract with methanol.

-

Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC).

-

System: Agilent 1100 HPLC

-

Column: Zorbax, SB-C18, 4.6 x 250 mm, 5 µm

-

Detection Wavelength: 222 nm

-

The this compound Biosynthetic Gene Cluster and its Regulation

The biosynthesis of this compound is a complex process governed by a cascade of regulatory proteins that respond to intracellular signaling molecules. Two key regulators have been identified within the chl gene cluster: ChlF1, a TetR family regulator, and ChlF2, a Streptomyces antibiotic regulatory protein (SARP) family regulator.

The Regulatory Network

ChlF1 and ChlF2 form a mini-network that fine-tunes the expression of biosynthetic genes. ChlF1 acts as both a repressor and an activator, while ChlF2 is a positive regulator. The final product, this compound, and its intermediates create a feedback loop by modulating the DNA-binding activity of ChlF1.

The following diagram illustrates the regulatory interactions between ChlF1, ChlF2, and their target genes.

Caption: Regulatory network of this compound biosynthesis.

Quantitative Analysis of Gene Regulation

The regulatory effects of ChlF1 and ChlF2 have been quantified through various molecular biology techniques, providing insights into the strength and nature of these interactions.

Microscale Thermophoresis (MST) has been used to determine the dissociation constants (Kd) of ChlF1 binding to the promoter regions of its target genes.

| Target Gene Promoter | Dissociation Constant (Kd) in nM |

| chlJ | 139 ± 4.89 |

| chlG | 102 ± 2.94 |

| chlK | 140 ± 3.76 |

Quantitative real-time PCR (qRT-PCR) has been employed to measure the change in transcript levels of key biosynthetic genes in response to the disruption of regulatory genes.

| Gene | Fold Change in ΔchlF1 vs. Wild-Type (at 48h) |

| chlJ | ~25-fold decrease |

| chlF1 | Increase |

| chlG | Increase |

| chlK | Increase |

| Gene | Fold Change in ΔchlF2 vs. Wild-Type |

| chlM | Significant decrease |

| chlL | Significant decrease |

| chlE1 | Significant decrease |

| chlC3 | Significant decrease |

| chlJ | Significant decrease |

| chlC6 | Significant decrease |

Enhancing this compound Production

Genetic engineering strategies targeting the regulatory network have proven effective in increasing the yield of this compound.

| Genetic Modification | Fold Increase in this compound Production |

| Co-expression of chlF2 and chlK | 840% |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis and regulation.

Gene Disruption in S. antibioticus

The following workflow outlines the process for creating targeted gene knockouts.

Caption: Workflow for gene disruption in S. antibioticus.

Expression and Purification of His-tagged ChlF1

-

Cloning: Amplify the chlF1 coding region by PCR and clone it into an expression vector (e.g., pET23b) to create a C-terminal His₆-tag.

-

Transformation: Transform the expression plasmid into an E. coli expression strain (e.g., C41(DE3)).

-

Expression: Grow the E. coli culture and induce protein expression with IPTG.

-

Lysis: Harvest the cells and lyse them to release the protein.

-

Purification: Purify the His-tagged ChlF1 protein using Ni-NTA affinity chromatography.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Isolate total RNA from S. antibioticus mycelia grown for 48, 72, and 96 hours. Triturate mycelia in liquid nitrogen and use a commercial RNA isolation kit.

-

DNase Treatment: Remove any contaminating genomic DNA with RNase-free DNase I.

-

cDNA Synthesis: Synthesize cDNA from 500 ng of total RNA using a reverse transcriptase.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix. Use primers specific to the target genes and an internal control (e.g., 16S rRNA).

-

Analysis: Analyze the data using the 2-ΔΔCT method to determine relative gene expression levels.

Biological Activity of this compound

This compound and its deschloro- derivative exhibit significant activity against Gram-positive bacteria.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| This compound | Bacillus subtilis | 31.25 |

| Bacillus cereus | 31.25 | |

| Staphylococcus aureus | 62.5 | |

| deschloro-Chlorothricin | Bacillus subtilis | 62.5 |

| Bacillus cereus | 62.5 | |

| Staphylococcus aureus | 100.00 |

Conclusion

The discovery of this compound from Streptomyces antibioticus has provided a valuable scaffold for antibiotic development and a model system for studying the regulation of secondary metabolism in Actinobacteria. The intricate regulatory network, involving the interplay of the TetR-family regulator ChlF1 and the SARP-family regulator ChlF2, highlights the sophisticated mechanisms that control antibiotic production. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research aimed at understanding and manipulating the biosynthesis of this potent natural product. Future work may focus on elucidating the enzymatic mechanisms of the biosynthetic pathway and leveraging this knowledge for the combinatorial biosynthesis of novel this compound analogs.

References

- 1. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 2. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of this compound in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coordinative Modulation of this compound Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Biosynthesis of Chlorothricin from Streptomyces antibioticus: A Technical Guide

Abstract

Chlorothricin, a spirotetronate macrolide antibiotic, was first isolated from Streptomyces antibioticus. It exhibits a range of biological activities, including antibacterial and anti-tumor properties. This document provides a comprehensive technical overview of the discovery, biosynthesis, and regulation of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular processes.

Introduction

This compound is a fascinating natural product belonging to the spirotetronate family, characterized by a distinctive pentacyclic aglycone.[1] Its discovery from Streptomyces antibioticus DSM 40725 (also known as Tü 99) opened up a new avenue for antibiotic research.[2][3] The complex structure and potent biological activities of this compound have made its biosynthetic pathway a subject of intense study. This guide delves into the genetic and molecular intricacies of its production, with a focus on the regulatory networks that govern its biosynthesis.

The this compound biosynthetic gene cluster in S. antibioticus spans a significant portion of its chromosome, approximately 101.8 to 122 kilobases, and comprises 35 distinct genes.[4] This cluster orchestrates the synthesis of the three primary building blocks of this compound: D-olivose, 2-methoxy-5-chloro-6-methylsalicyclic acid, and the chlorothricolide core.[5]

Fermentation and Isolation of this compound

The production of this compound is achieved through submerged fermentation of S. antibioticus DSM 40725. The following protocols outline the media and conditions for successful cultivation and subsequent isolation of the target compound.

Media Composition

| Medium Type | Component | Concentration |

| Seed Culture (YEME Medium) | Yeast Extract | 0.3% |

| Tryptone | 0.5% | |

| Malt Extract | 0.3% | |

| Sucrose | 34% | |

| MgCl₂ | 5 mM | |

| Glucose | 1% | |

| Glycine | 0.5% | |

| Production Medium | Cold Pressed Soybean Flour | 2% |

| Mannitol | 2% | |

| CaCO₃ | 0.2% | |

| Solid Medium (MS Agar) | Soybean Flour | 2% |

| Mannitol | 2% | |

| Agar | 2% |

Fermentation Protocol

-

Seed Culture Preparation: Inoculate a spore suspension of S. antibioticus DSM 40725 into a 250 mL flask containing 50 mL of YEME medium.

-

Incubate the seed culture for 48 hours at 28°C on a rotary shaker at 220 rpm.

-

Production Culture: Inoculate the seed culture into the fermentation medium.

-

Incubate the production culture at 28°C for 7 days.

Isolation and Purification Protocol

-

Extraction: Harvest the culture and extract with methanol.

-

Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC).

-

System: Agilent 1100 HPLC

-

Column: Zorbax, SB-C18, 4.6 x 250 mm, 5 µm

-

Detection Wavelength: 222 nm

-

The this compound Biosynthetic Gene Cluster and its Regulation

The biosynthesis of this compound is a complex process governed by a cascade of regulatory proteins that respond to intracellular signaling molecules. Two key regulators have been identified within the chl gene cluster: ChlF1, a TetR family regulator, and ChlF2, a Streptomyces antibiotic regulatory protein (SARP) family regulator.

The Regulatory Network

ChlF1 and ChlF2 form a mini-network that fine-tunes the expression of biosynthetic genes. ChlF1 acts as both a repressor and an activator, while ChlF2 is a positive regulator. The final product, this compound, and its intermediates create a feedback loop by modulating the DNA-binding activity of ChlF1.

The following diagram illustrates the regulatory interactions between ChlF1, ChlF2, and their target genes.

Caption: Regulatory network of this compound biosynthesis.

Quantitative Analysis of Gene Regulation

The regulatory effects of ChlF1 and ChlF2 have been quantified through various molecular biology techniques, providing insights into the strength and nature of these interactions.

Microscale Thermophoresis (MST) has been used to determine the dissociation constants (Kd) of ChlF1 binding to the promoter regions of its target genes.

| Target Gene Promoter | Dissociation Constant (Kd) in nM |

| chlJ | 139 ± 4.89 |

| chlG | 102 ± 2.94 |

| chlK | 140 ± 3.76 |

Quantitative real-time PCR (qRT-PCR) has been employed to measure the change in transcript levels of key biosynthetic genes in response to the disruption of regulatory genes.

| Gene | Fold Change in ΔchlF1 vs. Wild-Type (at 48h) |

| chlJ | ~25-fold decrease |

| chlF1 | Increase |

| chlG | Increase |

| chlK | Increase |

| Gene | Fold Change in ΔchlF2 vs. Wild-Type |

| chlM | Significant decrease |

| chlL | Significant decrease |

| chlE1 | Significant decrease |

| chlC3 | Significant decrease |

| chlJ | Significant decrease |

| chlC6 | Significant decrease |

Enhancing this compound Production

Genetic engineering strategies targeting the regulatory network have proven effective in increasing the yield of this compound.

| Genetic Modification | Fold Increase in this compound Production |

| Co-expression of chlF2 and chlK | 840% |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis and regulation.

Gene Disruption in S. antibioticus

The following workflow outlines the process for creating targeted gene knockouts.

Caption: Workflow for gene disruption in S. antibioticus.

Expression and Purification of His-tagged ChlF1

-

Cloning: Amplify the chlF1 coding region by PCR and clone it into an expression vector (e.g., pET23b) to create a C-terminal His₆-tag.

-

Transformation: Transform the expression plasmid into an E. coli expression strain (e.g., C41(DE3)).

-

Expression: Grow the E. coli culture and induce protein expression with IPTG.

-

Lysis: Harvest the cells and lyse them to release the protein.

-

Purification: Purify the His-tagged ChlF1 protein using Ni-NTA affinity chromatography.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Isolate total RNA from S. antibioticus mycelia grown for 48, 72, and 96 hours. Triturate mycelia in liquid nitrogen and use a commercial RNA isolation kit.

-

DNase Treatment: Remove any contaminating genomic DNA with RNase-free DNase I.

-

cDNA Synthesis: Synthesize cDNA from 500 ng of total RNA using a reverse transcriptase.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix. Use primers specific to the target genes and an internal control (e.g., 16S rRNA).

-

Analysis: Analyze the data using the 2-ΔΔCT method to determine relative gene expression levels.

Biological Activity of this compound

This compound and its deschloro- derivative exhibit significant activity against Gram-positive bacteria.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| This compound | Bacillus subtilis | 31.25 |

| Bacillus cereus | 31.25 | |

| Staphylococcus aureus | 62.5 | |

| deschloro-Chlorothricin | Bacillus subtilis | 62.5 |

| Bacillus cereus | 62.5 | |

| Staphylococcus aureus | 100.00 |

Conclusion

The discovery of this compound from Streptomyces antibioticus has provided a valuable scaffold for antibiotic development and a model system for studying the regulation of secondary metabolism in Actinobacteria. The intricate regulatory network, involving the interplay of the TetR-family regulator ChlF1 and the SARP-family regulator ChlF2, highlights the sophisticated mechanisms that control antibiotic production. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research aimed at understanding and manipulating the biosynthesis of this potent natural product. Future work may focus on elucidating the enzymatic mechanisms of the biosynthetic pathway and leveraging this knowledge for the combinatorial biosynthesis of novel this compound analogs.

References

- 1. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 2. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of this compound in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coordinative Modulation of this compound Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Profiling of Chlorothricin: A Technical Guide

An In-depth Overview of the Isolation, Characterization, and Biological Action of a Potent Spirotetronate Antibiotic

Abstract

Chlorothricin, a complex macrolide antibiotic belonging to the spirotetronate family, has been a subject of scientific interest since its discovery. Produced by the bacterium Streptomyces antibioticus, it exhibits significant biological activity, primarily through the inhibition of key metabolic enzymes, pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase. This technical guide provides a comprehensive historical account of the isolation and characterization of this compound, detailing the experimental protocols and quantitative data that have defined our understanding of this molecule. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important natural product.

Introduction

This compound is a structurally intricate natural product first isolated from Streptomyces antibioticus. Its unique spirotetronate core, coupled with a macrocyclic lactone and a disaccharide chain, contributes to its potent biological activities. This document outlines the key milestones in the journey of this compound from its initial discovery to the elucidation of its complex structure and mechanism of action.

History of Isolation

The initial isolation of this compound was a multi-step process involving fermentation of the producing organism, extraction of the active compound, and subsequent purification.

Producing Organism and Fermentation

This compound is produced by the Gram-positive bacterium Streptomyces antibioticus DSM 40725.[1] The fermentation process is critical for obtaining a high yield of the antibiotic.

Experimental Protocol: Fermentation of Streptomyces antibioticus

-

Seed Culture Preparation: A spore suspension of S. antibioticus is inoculated into a 250-mL flask containing 50 mL of Yeast Extract-Malt Extract (YEME) medium. The culture is incubated for 48 hours at 28°C on a rotary shaker at 220 rpm.[1]

-

Production Culture: The seed culture is then transferred into a fermentation medium with a composition of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with the pH adjusted to 6.8.[1]

-

Incubation: The production culture is incubated for 7 days at 28°C.[1]

Extraction and Purification

Following fermentation, the bacterial culture is harvested for the extraction and purification of this compound.

Experimental Protocol: Extraction and Initial Purification

-

Extraction: The harvested cultures of S. antibioticus are extracted with methanol (B129727) to solubilize this compound and its derivatives.[2]

-

Preparative Chromatography: While specific historical protocols for large-scale preparative chromatography are not extensively detailed in the readily available literature, modern purification strategies for similar complex natural products typically involve a combination of normal-phase and reversed-phase chromatography. A general workflow would include:

-

Initial Fractionation: The crude methanol extract is concentrated and subjected to silica (B1680970) gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) to separate major classes of compounds.

-

Reversed-Phase HPLC: Fractions enriched with this compound are then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Physicochemical and Spectroscopic Characterization

The definitive identification and structural elucidation of this compound were achieved through a combination of physicochemical measurements and spectroscopic analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₀H₆₃ClO₁₆ |

| Molecular Weight | 955.5 g/mol |

| Appearance | White powder |

| Melting Point | Data not readily available |

| Specific Rotation | Data not readily available |

| Solubility | Soluble in methanol, acetone. |

Spectroscopic Data

Spectroscopic techniques were instrumental in determining the complex structure of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for the identification and quantification of this compound.

Experimental Protocol: Analytical HPLC of this compound

-

Column: Agilent Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with buffer A (5 mM HCOONH₄ in water) and buffer B (acetonitrile).

-

Flow Rate: 0.25 ml/min.

-

Detection: UV at 222 nm.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for its analysis.

-

Molecular Ion: The protonated molecule [M+H]⁺ is observed.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. A dominant fragmentation pathway involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, and fragmentation within the macrolide ring.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were crucial for elucidating the detailed connectivity and stereochemistry of this compound. While a complete, publicly available assigned dataset is not readily compiled, feeding experiments with ¹³C-labeled precursors were used to establish the polyketide origin of the molecule. The complex spectra would be analyzed using a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and establish through-bond connectivities.

3.2.4. X-ray Crystallography

The absolute stereochemistry of this compound was ultimately confirmed by X-ray crystallography. This technique provides a definitive three-dimensional model of the molecule's structure in the solid state. However, specific crystal structure data for this compound is not widely available in public databases.

Mechanism of Action and Biological Signaling

This compound exerts its biological effects by targeting and inhibiting two key enzymes in central metabolism: pyruvate carboxylase and malate dehydrogenase.

Inhibition of Pyruvate Carboxylase and Malate Dehydrogenase

-

Pyruvate Carboxylase (PC): This enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, a critical anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.

-

Malate Dehydrogenase (MDH): This enzyme interconverts malate and oxaloacetate, playing a crucial role in the malate-aspartate shuttle and the TCA cycle.

By inhibiting these enzymes, this compound disrupts major metabolic pathways, including gluconeogenesis and the TCA cycle, leading to its observed antibiotic effects.

Signaling Pathway Diagram

The following diagram illustrates the central metabolic pathways affected by this compound.

Caption: Inhibition of Pyruvate Carboxylase and Malate Dehydrogenase by this compound.

Conclusion

The history of this compound's isolation and characterization is a testament to the power of natural product chemistry. From its discovery in a soil bacterium to the detailed elucidation of its complex structure and mechanism of action, the study of this compound has provided valuable insights into microbial secondary metabolism and has identified a potent inhibitor of central metabolic pathways. This technical guide serves as a comprehensive resource, consolidating the key experimental findings and methodologies that have shaped our understanding of this remarkable antibiotic. Further research into the biosynthesis and derivatization of this compound may lead to the development of new therapeutic agents.

References

- 1. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of this compound in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coordinative Modulation of this compound Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Profiling of Chlorothricin: A Technical Guide

An In-depth Overview of the Isolation, Characterization, and Biological Action of a Potent Spirotetronate Antibiotic

Abstract

Chlorothricin, a complex macrolide antibiotic belonging to the spirotetronate family, has been a subject of scientific interest since its discovery. Produced by the bacterium Streptomyces antibioticus, it exhibits significant biological activity, primarily through the inhibition of key metabolic enzymes, pyruvate carboxylase and malate dehydrogenase. This technical guide provides a comprehensive historical account of the isolation and characterization of this compound, detailing the experimental protocols and quantitative data that have defined our understanding of this molecule. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important natural product.

Introduction

This compound is a structurally intricate natural product first isolated from Streptomyces antibioticus. Its unique spirotetronate core, coupled with a macrocyclic lactone and a disaccharide chain, contributes to its potent biological activities. This document outlines the key milestones in the journey of this compound from its initial discovery to the elucidation of its complex structure and mechanism of action.

History of Isolation

The initial isolation of this compound was a multi-step process involving fermentation of the producing organism, extraction of the active compound, and subsequent purification.

Producing Organism and Fermentation

This compound is produced by the Gram-positive bacterium Streptomyces antibioticus DSM 40725.[1] The fermentation process is critical for obtaining a high yield of the antibiotic.

Experimental Protocol: Fermentation of Streptomyces antibioticus

-

Seed Culture Preparation: A spore suspension of S. antibioticus is inoculated into a 250-mL flask containing 50 mL of Yeast Extract-Malt Extract (YEME) medium. The culture is incubated for 48 hours at 28°C on a rotary shaker at 220 rpm.[1]

-

Production Culture: The seed culture is then transferred into a fermentation medium with a composition of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with the pH adjusted to 6.8.[1]

-

Incubation: The production culture is incubated for 7 days at 28°C.[1]

Extraction and Purification

Following fermentation, the bacterial culture is harvested for the extraction and purification of this compound.

Experimental Protocol: Extraction and Initial Purification

-

Extraction: The harvested cultures of S. antibioticus are extracted with methanol to solubilize this compound and its derivatives.[2]

-

Preparative Chromatography: While specific historical protocols for large-scale preparative chromatography are not extensively detailed in the readily available literature, modern purification strategies for similar complex natural products typically involve a combination of normal-phase and reversed-phase chromatography. A general workflow would include:

-

Initial Fractionation: The crude methanol extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate major classes of compounds.

-

Reversed-Phase HPLC: Fractions enriched with this compound are then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Physicochemical and Spectroscopic Characterization

The definitive identification and structural elucidation of this compound were achieved through a combination of physicochemical measurements and spectroscopic analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₀H₆₃ClO₁₆ |

| Molecular Weight | 955.5 g/mol |

| Appearance | White powder |

| Melting Point | Data not readily available |

| Specific Rotation | Data not readily available |

| Solubility | Soluble in methanol, acetone. |

Spectroscopic Data

Spectroscopic techniques were instrumental in determining the complex structure of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for the identification and quantification of this compound.

Experimental Protocol: Analytical HPLC of this compound

-

Column: Agilent Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with buffer A (5 mM HCOONH₄ in water) and buffer B (acetonitrile).

-

Flow Rate: 0.25 ml/min.

-

Detection: UV at 222 nm.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for its analysis.

-

Molecular Ion: The protonated molecule [M+H]⁺ is observed.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. A dominant fragmentation pathway involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, and fragmentation within the macrolide ring.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were crucial for elucidating the detailed connectivity and stereochemistry of this compound. While a complete, publicly available assigned dataset is not readily compiled, feeding experiments with ¹³C-labeled precursors were used to establish the polyketide origin of the molecule. The complex spectra would be analyzed using a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and establish through-bond connectivities.

3.2.4. X-ray Crystallography

The absolute stereochemistry of this compound was ultimately confirmed by X-ray crystallography. This technique provides a definitive three-dimensional model of the molecule's structure in the solid state. However, specific crystal structure data for this compound is not widely available in public databases.

Mechanism of Action and Biological Signaling

This compound exerts its biological effects by targeting and inhibiting two key enzymes in central metabolism: pyruvate carboxylase and malate dehydrogenase.

Inhibition of Pyruvate Carboxylase and Malate Dehydrogenase

-

Pyruvate Carboxylase (PC): This enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, a critical anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.

-

Malate Dehydrogenase (MDH): This enzyme interconverts malate and oxaloacetate, playing a crucial role in the malate-aspartate shuttle and the TCA cycle.

By inhibiting these enzymes, this compound disrupts major metabolic pathways, including gluconeogenesis and the TCA cycle, leading to its observed antibiotic effects.

Signaling Pathway Diagram

The following diagram illustrates the central metabolic pathways affected by this compound.

Caption: Inhibition of Pyruvate Carboxylase and Malate Dehydrogenase by this compound.

Conclusion

The history of this compound's isolation and characterization is a testament to the power of natural product chemistry. From its discovery in a soil bacterium to the detailed elucidation of its complex structure and mechanism of action, the study of this compound has provided valuable insights into microbial secondary metabolism and has identified a potent inhibitor of central metabolic pathways. This technical guide serves as a comprehensive resource, consolidating the key experimental findings and methodologies that have shaped our understanding of this remarkable antibiotic. Further research into the biosynthesis and derivatization of this compound may lead to the development of new therapeutic agents.

References

- 1. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of this compound in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coordinative Modulation of this compound Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Chlorothricin on Pyruvate Carboxylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the macrolide antibiotic Chlorothricin on the enzyme pyruvate (B1213749) carboxylase (PC). It consolidates quantitative data, details experimental methodologies from key studies, and visualizes the mechanistic pathways and experimental workflows.

Core Mechanism of Action

This compound is a non-competitive inhibitor of pyruvate carboxylase.[1] This classification indicates that this compound binds to an allosteric site on the enzyme, a location distinct from both the catalytic active site where pyruvate is carboxylated and the allosteric site for the activator acetyl-CoA.[1] The binding of this compound reduces the maximum velocity (Vmax) of the enzyme's reaction without affecting the Michaelis constant (Km) for its substrates. This suggests that the inhibitor does not interfere with the binding of substrates to the active site but rather prevents the enzyme from efficiently converting the substrates into products.

The interaction of this compound with vertebrate liver pyruvate carboxylases leads to a sigmoidal relationship between the initial velocity of the reaction and the inhibitor concentration. This sigmoidal response suggests the presence of multiple, interacting binding sites for this compound on these enzymes. In contrast, the inhibition of pyruvate carboxylase from Azotobacter vinelandii by this compound follows a hyperbolic profile, indicating a more straightforward inhibitory interaction in this organism.[1]

The binding of this compound is believed to induce conformational changes in the enzyme that distort both the catalytic and activator sites, thereby impeding the enzyme's function.[1] Evidence for such conformational changes comes from studies showing that this compound can protect the enzyme from inactivation by other chemical modifying agents and by cold treatment.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against pyruvate carboxylase has been quantified in several studies. The following tables summarize the key quantitative data.

| Enzyme Source | IC50 (mM) | Inhibition Profile | Reference |

| Rat Liver | 0.26 | Sigmoidal | |

| Chicken Liver | 0.12 | Sigmoidal | |

| Azotobacter vinelandii | 0.5 | Hyperbolic |

Table 1: Half-maximal inhibitory concentrations (IC50) of this compound for pyruvate carboxylases from different sources under standard assay conditions.

| Enzyme Source | Parameter | Control | + 0.5 mM this compound | Reference |

| Chicken Liver | Hill Coefficient (for Acetyl-CoA activation) | 2.7 | 3.3 |

Table 2: Effect of this compound on the Hill coefficient for acetyl-CoA activation of chicken liver pyruvate carboxylase. An increase in the Hill coefficient suggests that this compound enhances the cooperativity of acetyl-CoA binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on pyruvate carboxylase. These protocols are based on established methods for assaying pyruvate carboxylase activity.

Spectrophotometric Assay of Pyruvate Carboxylase Activity (Coupled to Malate (B86768) Dehydrogenase)

This is a continuous spectrophotometric assay that measures the rate of oxaloacetate production by pyruvate carboxylase. The oxaloacetate is then reduced to malate by malate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the pyruvate carboxylase activity.

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Sodium Pyruvate (10 mM)

-

ATP (disodium salt, 2 mM)

-

Magnesium Chloride (MgCl2, 5 mM)

-

Sodium Bicarbonate (NaHCO3, 10 mM)

-

Acetyl-CoA (0.2 mM)

-

NADH (0.15 mM)

-

Malate Dehydrogenase (10 units)

-

Purified Pyruvate Carboxylase

-

This compound (various concentrations)

-

Distilled water

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, sodium pyruvate, ATP, MgCl2, NaHCO3, acetyl-CoA, and NADH.

-

Add the malate dehydrogenase to the mixture.

-

For inhibitor studies, add the desired concentration of this compound to the experimental cuvettes. For the control, an equal volume of the solvent used to dissolve this compound is added.

-

Equilibrate the cuvettes to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of purified pyruvate carboxylase to each cuvette.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve.

Inactivation of Pyruvate Carboxylase by Trinitrobenzenesulfonate (TNBS)

This experiment is designed to assess the effect of this compound on the rate of chemical inactivation of pyruvate carboxylase by TNBS, a reagent that modifies primary amino groups, such as the ε-amino group of lysine (B10760008) residues. Protection against inactivation can indicate that the inhibitor induces a conformational change that shields the reactive residues.

Reagents:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

-

Purified Pyruvate Carboxylase

-

Trinitrobenzenesulfonate (TNBS) solution (10 mM)

-

This compound (at a saturating concentration, e.g., 1 mM)

-

Acetyl-CoA (as a positive control for protection)

-

Reagents for the pyruvate carboxylase activity assay (see section 3.1)

Procedure:

-

Pre-incubate the purified pyruvate carboxylase in potassium phosphate buffer at a specific temperature (e.g., 30°C) under the following conditions:

-

No additions (control)

-

With this compound

-

With acetyl-CoA

-

-

Initiate the inactivation reaction by adding a stock solution of TNBS to each pre-incubation mixture.

-

At various time intervals, withdraw aliquots from each reaction mixture.

-

Immediately dilute the aliquots into the reaction mixture for the pyruvate carboxylase activity assay to stop the inactivation and measure the remaining enzyme activity.

-

Plot the logarithm of the remaining enzyme activity against the inactivation time.

-

The apparent first-order rate constant for inactivation is determined from the slope of this plot.

-

Compare the rate constants of inactivation in the presence and absence of this compound to determine the degree of protection.

Cold Inactivation of Pyruvate Carboxylase

This experiment assesses the ability of this compound to protect pyruvate carboxylase from inactivation at low temperatures, which is a characteristic of some multimeric enzymes.

Reagents:

-

Potassium phosphate buffer (50 mM, pH 7.2)

-

Purified Pyruvate Carboxylase (from a cold-sensitive species like chicken liver)

-

This compound (at a saturating concentration)

-

Acetyl-CoA (as a positive control for protection)

-

Reagents for the pyruvate carboxylase activity assay (see section 3.1)

Procedure:

-

Incubate aliquots of purified pyruvate carboxylase in potassium phosphate buffer at 2°C under the following conditions:

-

No additions (control)

-

With this compound

-

With acetyl-CoA

-

-

At various time intervals, remove aliquots from the cold incubation.

-

Immediately warm the aliquots to the temperature of the activity assay (e.g., 25°C) and measure the remaining enzyme activity using the spectrophotometric assay.

-

Plot the remaining enzyme activity as a percentage of the initial activity against the time of cold incubation.

-

Compare the rate of inactivation in the presence and absence of this compound to determine the extent of protection.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

References

An In-Depth Technical Guide to the Mechanism of Action of Chlorothricin on Pyruvate Carboxylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the macrolide antibiotic Chlorothricin on the enzyme pyruvate carboxylase (PC). It consolidates quantitative data, details experimental methodologies from key studies, and visualizes the mechanistic pathways and experimental workflows.

Core Mechanism of Action

This compound is a non-competitive inhibitor of pyruvate carboxylase.[1] This classification indicates that this compound binds to an allosteric site on the enzyme, a location distinct from both the catalytic active site where pyruvate is carboxylated and the allosteric site for the activator acetyl-CoA.[1] The binding of this compound reduces the maximum velocity (Vmax) of the enzyme's reaction without affecting the Michaelis constant (Km) for its substrates. This suggests that the inhibitor does not interfere with the binding of substrates to the active site but rather prevents the enzyme from efficiently converting the substrates into products.

The interaction of this compound with vertebrate liver pyruvate carboxylases leads to a sigmoidal relationship between the initial velocity of the reaction and the inhibitor concentration. This sigmoidal response suggests the presence of multiple, interacting binding sites for this compound on these enzymes. In contrast, the inhibition of pyruvate carboxylase from Azotobacter vinelandii by this compound follows a hyperbolic profile, indicating a more straightforward inhibitory interaction in this organism.[1]

The binding of this compound is believed to induce conformational changes in the enzyme that distort both the catalytic and activator sites, thereby impeding the enzyme's function.[1] Evidence for such conformational changes comes from studies showing that this compound can protect the enzyme from inactivation by other chemical modifying agents and by cold treatment.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against pyruvate carboxylase has been quantified in several studies. The following tables summarize the key quantitative data.

| Enzyme Source | IC50 (mM) | Inhibition Profile | Reference |

| Rat Liver | 0.26 | Sigmoidal | |

| Chicken Liver | 0.12 | Sigmoidal | |

| Azotobacter vinelandii | 0.5 | Hyperbolic |

Table 1: Half-maximal inhibitory concentrations (IC50) of this compound for pyruvate carboxylases from different sources under standard assay conditions.

| Enzyme Source | Parameter | Control | + 0.5 mM this compound | Reference |

| Chicken Liver | Hill Coefficient (for Acetyl-CoA activation) | 2.7 | 3.3 |

Table 2: Effect of this compound on the Hill coefficient for acetyl-CoA activation of chicken liver pyruvate carboxylase. An increase in the Hill coefficient suggests that this compound enhances the cooperativity of acetyl-CoA binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on pyruvate carboxylase. These protocols are based on established methods for assaying pyruvate carboxylase activity.

Spectrophotometric Assay of Pyruvate Carboxylase Activity (Coupled to Malate Dehydrogenase)

This is a continuous spectrophotometric assay that measures the rate of oxaloacetate production by pyruvate carboxylase. The oxaloacetate is then reduced to malate by malate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the pyruvate carboxylase activity.

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Sodium Pyruvate (10 mM)

-

ATP (disodium salt, 2 mM)

-

Magnesium Chloride (MgCl2, 5 mM)

-

Sodium Bicarbonate (NaHCO3, 10 mM)

-

Acetyl-CoA (0.2 mM)

-

NADH (0.15 mM)

-

Malate Dehydrogenase (10 units)

-

Purified Pyruvate Carboxylase

-

This compound (various concentrations)

-

Distilled water

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, sodium pyruvate, ATP, MgCl2, NaHCO3, acetyl-CoA, and NADH.

-

Add the malate dehydrogenase to the mixture.

-

For inhibitor studies, add the desired concentration of this compound to the experimental cuvettes. For the control, an equal volume of the solvent used to dissolve this compound is added.

-

Equilibrate the cuvettes to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of purified pyruvate carboxylase to each cuvette.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve.

Inactivation of Pyruvate Carboxylase by Trinitrobenzenesulfonate (TNBS)

This experiment is designed to assess the effect of this compound on the rate of chemical inactivation of pyruvate carboxylase by TNBS, a reagent that modifies primary amino groups, such as the ε-amino group of lysine residues. Protection against inactivation can indicate that the inhibitor induces a conformational change that shields the reactive residues.

Reagents:

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

Purified Pyruvate Carboxylase

-

Trinitrobenzenesulfonate (TNBS) solution (10 mM)

-

This compound (at a saturating concentration, e.g., 1 mM)

-

Acetyl-CoA (as a positive control for protection)

-

Reagents for the pyruvate carboxylase activity assay (see section 3.1)

Procedure:

-

Pre-incubate the purified pyruvate carboxylase in potassium phosphate buffer at a specific temperature (e.g., 30°C) under the following conditions:

-

No additions (control)

-

With this compound

-

With acetyl-CoA

-

-

Initiate the inactivation reaction by adding a stock solution of TNBS to each pre-incubation mixture.

-

At various time intervals, withdraw aliquots from each reaction mixture.

-

Immediately dilute the aliquots into the reaction mixture for the pyruvate carboxylase activity assay to stop the inactivation and measure the remaining enzyme activity.

-

Plot the logarithm of the remaining enzyme activity against the inactivation time.

-

The apparent first-order rate constant for inactivation is determined from the slope of this plot.

-

Compare the rate constants of inactivation in the presence and absence of this compound to determine the degree of protection.

Cold Inactivation of Pyruvate Carboxylase

This experiment assesses the ability of this compound to protect pyruvate carboxylase from inactivation at low temperatures, which is a characteristic of some multimeric enzymes.

Reagents:

-

Potassium phosphate buffer (50 mM, pH 7.2)

-

Purified Pyruvate Carboxylase (from a cold-sensitive species like chicken liver)

-

This compound (at a saturating concentration)

-

Acetyl-CoA (as a positive control for protection)

-

Reagents for the pyruvate carboxylase activity assay (see section 3.1)

Procedure:

-

Incubate aliquots of purified pyruvate carboxylase in potassium phosphate buffer at 2°C under the following conditions:

-

No additions (control)

-

With this compound

-

With acetyl-CoA

-

-

At various time intervals, remove aliquots from the cold incubation.

-

Immediately warm the aliquots to the temperature of the activity assay (e.g., 25°C) and measure the remaining enzyme activity using the spectrophotometric assay.

-

Plot the remaining enzyme activity as a percentage of the initial activity against the time of cold incubation.

-

Compare the rate of inactivation in the presence and absence of this compound to determine the extent of protection.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

References

Chlorothricin as a spirotetronate family antibiotic

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorothricin, a prominent member of the spirotetronate family of antibiotics. It covers the core aspects of its biosynthesis, mechanism of action, biological activity, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

This compound is a complex macrolide antibiotic produced by Streptomyces antibioticus.[1] It belongs to the spirotetronate class of polyketides, which are characterized by a distinctive spiro-linked tetronic acid moiety within a macrocyclic structure.[2][3] First identified in 1969, this compound and its analogues have garnered significant interest due to their potent biological activities, including antibacterial and antitumor properties.[2][4] The intricate structure of this compound features a pentacyclic aglycone, a trans-decalin ring system, and a disaccharide chain attached to a modified methylsalicylic acid moiety.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large gene cluster in Streptomyces antibioticus DSM 40725. The assembly of the this compound molecule involves a polyketide synthase (PKS) pathway and subsequent modifying enzymes.

The biosynthetic gene cluster for this compound spans approximately 122 kb of DNA and contains 42 open reading frames, with 35 being directly involved in the antibiotic's formation. The biosynthesis can be conceptually divided into the formation of three key building blocks: the chlorothricolide macrolactone, the 2-methoxy-5-chloro-6-methylsalicylic acid moiety, and the D-olivose sugar units. The aglycone itself is constructed from ten acetate (B1210297) and two propionate (B1217596) units. A key step in the formation of the characteristic spirotetronate structure involves tandem Diels-Alder cyclizations.

The regulation of this compound biosynthesis is tightly controlled by pathway-specific regulatory proteins. One such regulator, ChlF1, a TetR family regulator, plays a dual role by repressing the transcription of some biosynthetic genes while activating others. The final product, this compound, and its intermediates can act as signaling molecules that modulate the binding of ChlF1 to its target genes, creating a feedback loop. Another regulator, ChlF2, a SARP family activator, positively regulates the biosynthesis of this compound.

Caption: A flowchart illustrating the major steps in the biosynthesis of this compound.

Mechanism of Action

This compound exhibits its biological activity by inhibiting key enzymes in metabolic pathways. It has been identified as an inhibitor of pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase. By targeting these enzymes, this compound disrupts central carbon metabolism, which is crucial for the survival of susceptible microorganisms. The glycosylation of the chlorothricolide core is essential for its biological activity.

Caption: Diagram showing this compound's inhibitory effect on key metabolic enzymes.

Quantitative Data

The antibacterial activity of this compound and its precursor, deschloro-chlorothricin, has been quantified against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

| Compound | Test Organism | MIC (μg/mL) |

| This compound | Bacillus subtilis | 31.25 |

| Bacillus cereus | 31.25 | |

| Staphylococcus aureus | 31.25 | |

| deschloro-chlorothricin | Bacillus subtilis | 62.5 |

| Bacillus cereus | 62.5 |

Data sourced from Li et al., 2020.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Fermentation and Production

Objective: To cultivate Streptomyces antibioticus for the production of this compound.

Protocol:

-

Prepare a seed culture by inoculating a spore suspension of S. antibioticus into 50 mL of YEME medium in a 250-mL flask.

-

Incubate the seed culture for 48 hours at 28°C on a rotary shaker at 220 rpm.

-

Inoculate the seed culture into a fermentation medium consisting of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with the pH adjusted to 6.8.

-

Incubate the fermentation culture at 28°C for 7 days.

Isolation and Purification

Objective: To extract and purify this compound from the fermentation broth.

Protocol:

-

Harvest the culture from the fermentation by centrifugation.

-

Extract the mycelial cake and the supernatant with methanol (B129727).

-

Concentrate the methanol extract under reduced pressure.

-

Subject the crude extract to chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a standard method for purification.

-

Analyze the samples on an Agilent 1100 HPLC system with a Zorbax SB-C18 column (4.6 × 250 mm, 5 μm).

-

Monitor the elution at a detection wavelength of 222 nm.

Bioactivity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against susceptible bacteria.

Protocol:

-

Perform the assay in 96-well microtiter plates.

-

Prepare a stock solution of purified this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Serially dilute the this compound stock solution in a suitable broth medium (e.g., Luria-Bertani broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Bacillus subtilis). The final DMSO concentration should be kept low (e.g., 0.5%) to avoid toxicity.

-

Incubate the plates at 37°C for 12-18 hours.

-

Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

References

- 1. Coordinative Modulation of this compound Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of this compound in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

Chlorothricin as a spirotetronate family antibiotic

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorothricin, a prominent member of the spirotetronate family of antibiotics. It covers the core aspects of its biosynthesis, mechanism of action, biological activity, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

This compound is a complex macrolide antibiotic produced by Streptomyces antibioticus.[1] It belongs to the spirotetronate class of polyketides, which are characterized by a distinctive spiro-linked tetronic acid moiety within a macrocyclic structure.[2][3] First identified in 1969, this compound and its analogues have garnered significant interest due to their potent biological activities, including antibacterial and antitumor properties.[2][4] The intricate structure of this compound features a pentacyclic aglycone, a trans-decalin ring system, and a disaccharide chain attached to a modified methylsalicylic acid moiety.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large gene cluster in Streptomyces antibioticus DSM 40725. The assembly of the this compound molecule involves a polyketide synthase (PKS) pathway and subsequent modifying enzymes.

The biosynthetic gene cluster for this compound spans approximately 122 kb of DNA and contains 42 open reading frames, with 35 being directly involved in the antibiotic's formation. The biosynthesis can be conceptually divided into the formation of three key building blocks: the chlorothricolide macrolactone, the 2-methoxy-5-chloro-6-methylsalicylic acid moiety, and the D-olivose sugar units. The aglycone itself is constructed from ten acetate and two propionate units. A key step in the formation of the characteristic spirotetronate structure involves tandem Diels-Alder cyclizations.

The regulation of this compound biosynthesis is tightly controlled by pathway-specific regulatory proteins. One such regulator, ChlF1, a TetR family regulator, plays a dual role by repressing the transcription of some biosynthetic genes while activating others. The final product, this compound, and its intermediates can act as signaling molecules that modulate the binding of ChlF1 to its target genes, creating a feedback loop. Another regulator, ChlF2, a SARP family activator, positively regulates the biosynthesis of this compound.

Caption: A flowchart illustrating the major steps in the biosynthesis of this compound.

Mechanism of Action

This compound exhibits its biological activity by inhibiting key enzymes in metabolic pathways. It has been identified as an inhibitor of pyruvate carboxylase and malate dehydrogenase. By targeting these enzymes, this compound disrupts central carbon metabolism, which is crucial for the survival of susceptible microorganisms. The glycosylation of the chlorothricolide core is essential for its biological activity.

Caption: Diagram showing this compound's inhibitory effect on key metabolic enzymes.

Quantitative Data

The antibacterial activity of this compound and its precursor, deschloro-chlorothricin, has been quantified against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

| Compound | Test Organism | MIC (μg/mL) |

| This compound | Bacillus subtilis | 31.25 |

| Bacillus cereus | 31.25 | |

| Staphylococcus aureus | 31.25 | |

| deschloro-chlorothricin | Bacillus subtilis | 62.5 |

| Bacillus cereus | 62.5 |

Data sourced from Li et al., 2020.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Fermentation and Production

Objective: To cultivate Streptomyces antibioticus for the production of this compound.

Protocol:

-

Prepare a seed culture by inoculating a spore suspension of S. antibioticus into 50 mL of YEME medium in a 250-mL flask.

-

Incubate the seed culture for 48 hours at 28°C on a rotary shaker at 220 rpm.

-

Inoculate the seed culture into a fermentation medium consisting of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with the pH adjusted to 6.8.

-

Incubate the fermentation culture at 28°C for 7 days.

Isolation and Purification

Objective: To extract and purify this compound from the fermentation broth.

Protocol:

-

Harvest the culture from the fermentation by centrifugation.

-

Extract the mycelial cake and the supernatant with methanol.

-

Concentrate the methanol extract under reduced pressure.

-

Subject the crude extract to chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a standard method for purification.

-

Analyze the samples on an Agilent 1100 HPLC system with a Zorbax SB-C18 column (4.6 × 250 mm, 5 μm).

-

Monitor the elution at a detection wavelength of 222 nm.

Bioactivity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against susceptible bacteria.

Protocol:

-

Perform the assay in 96-well microtiter plates.

-

Prepare a stock solution of purified this compound in dimethyl sulfoxide (DMSO).

-

Serially dilute the this compound stock solution in a suitable broth medium (e.g., Luria-Bertani broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Bacillus subtilis). The final DMSO concentration should be kept low (e.g., 0.5%) to avoid toxicity.

-

Incubate the plates at 37°C for 12-18 hours.

-

Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

References

- 1. Coordinative Modulation of this compound Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of this compound in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Chlorothricin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothricin, a spirotetronate antibiotic produced by Streptomyces antibioticus, and its analogs exhibit a range of biological activities, including notable antimicrobial and anticancer properties. This document provides a comprehensive overview of the biological activities of this compound and its primary analog, deschloro-chlorothricin. It includes quantitative data on their efficacy, detailed experimental protocols for key biological assays, and diagrams of the known signaling pathways involved in the regulation of this compound biosynthesis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, oncology, and drug development.

Introduction

This compound is a member of the spirotetronate class of polyketide antibiotics, characterized by a unique pentacyclic aglycone structure. Its biological activity stems from the inhibition of key metabolic enzymes, including pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase.[1][2][3] This mode of action confers upon this compound and its analogs a spectrum of bioactivities, including antibacterial effects against Gram-positive bacteria and cytotoxic effects against various cancer cell lines.[1][2] The structural complexity and potent biological activities of these compounds have made them attractive targets for biosynthetic engineering and drug development.

Quantitative Biological Data

The biological activities of this compound (CHL) and its analog, deschloro-chlorothricin (des-CHL), have been quantified through various in vitro assays. The following tables summarize the minimum inhibitory concentrations (MIC) against several bacterial strains and the half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Table 1: Antimicrobial Activity of this compound and Deschloro-chlorothricin

| Microorganism | This compound (MIC, μg/mL) | Deschloro-chlorothricin (MIC, μg/mL) |

| Bacillus subtilis | 31.25 | 62.5 |

| Bacillus cereus | 31.25 | 62.5 |

| Staphylococcus aureus | 31.25 | Not Reported |

| Staphylococcus epidermidis | >100 | >100 |

| Streptococcus pyogenes | >100 | >100 |

| Streptococcus pneumoniae | >100 | >100 |

| Pseudomonas aeruginosa | No activity detected | No activity detected |

| Aspergillus longipes | No activity detected | No activity detected |

| Candida albicans | No activity detected | No activity detected |

Table 2: Anticancer Activity of this compound and Deschloro-chlorothricin

| Cell Line | Cancer Type | This compound (IC50, μM) | Deschloro-chlorothricin (IC50, μM) |

| A549 | Non-small-cell lung cancer | 22.5 | 45.2 |

| Calu-3 | Human lung adenocarcinoma | 35.8 | 78.6 |

| HepG2 | Liver cancer | 181.3 | 155.7 |

| MCF-7 | Breast cancer | 45.6 | 98.4 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the minimum inhibitory concentration of this compound and its analogs against various bacterial strains.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Culture the test bacteria overnight in the appropriate broth.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum of approximately 2.5 x 10^5 CFU/mL.

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm using a microplate reader.

-

Determination of 50% Inhibitory Concentration (IC50) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15-30 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

IC50 Calculation:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Enzyme Inhibition Assays (General Protocol)

While specific detailed protocols for this compound's inhibition of pyruvate carboxylase and malate dehydrogenase were not available in the initial search, a general protocol for a spectrophotometric enzyme inhibition assay is provided below.

Materials:

-

Purified pyruvate carboxylase or malate dehydrogenase

-

Substrates and cofactors for the respective enzymes (e.g., pyruvate, ATP, bicarbonate for pyruvate carboxylase; malate, NAD+ for malate dehydrogenase)

-

Assay buffer

-

This compound and its analogs

-

96-well UV-transparent microplates

-

Spectrophotometer or microplate reader capable of kinetic measurements

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor (this compound or its analog).

-

Include a control without the inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate(s) and cofactor(s).

-

-

Kinetic Measurement:

-

Immediately measure the change in absorbance over time at a specific wavelength. For malate dehydrogenase, this would typically involve monitoring the production of NADH at 340 nm. For pyruvate carboxylase, a coupled assay might be necessary to produce a spectrophotometrically detectable product.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the kinetic curves.

-

Plot the enzyme activity (or percentage of inhibition) against the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound in Streptomyces antibioticus is tightly regulated by a complex network of pathway-specific regulatory genes. The key regulators identified are ChlF1 and ChlF2. This compound and its biosynthetic intermediates also act as signaling molecules, creating a feedback loop in their own production.

Regulatory Role of ChlF1

ChlF1 is a TetR-family transcriptional regulator that plays a dual role in this compound biosynthesis. It acts as a repressor for the transcription of chlF1 (autoregulation), chlG (a transporter), and chlK (a thioesterase), and as an activator for the transcription of chlJ (an acyl-CoA carboxyl transferase). The binding of ChlF1 to the promoter regions of these genes is modulated by this compound and its glycosylated intermediates, which act as ligands. When these signaling molecules bind to ChlF1, they cause a conformational change that leads to the dissociation of ChlF1 from its target DNA, thereby de-repressing or enhancing the transcription of the respective genes.

Caption: Regulatory cascade of ChlF1 in this compound biosynthesis.

Regulatory Role of ChlF2